molecular formula C12H18ClN3 B8569288 3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine

3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine

Katalognummer: B8569288
Molekulargewicht: 239.74 g/mol
InChI-Schlüssel: CVQFYSMLUOBBJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine is a heterocyclic compound that contains both a piperidine and a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine typically involves the reaction of 6-methylpyridazine with 4-(2-chloroethyl)-1-piperidine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The piperidine and pyridazine rings can also interact with various receptors and enzymes, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine Derivatives: Compounds such as 4-(2-chloroethyl)-1-piperidine share structural similarities and can undergo similar chemical reactions.

    Pyridazine Derivatives: Compounds like 6-methylpyridazine have similar core structures and can be used in similar applications.

Uniqueness

3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine is unique due to the combination of the piperidine and pyridazine rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H18ClN3

Molekulargewicht

239.74 g/mol

IUPAC-Name

3-[4-(2-chloroethyl)piperidin-1-yl]-6-methylpyridazine

InChI

InChI=1S/C12H18ClN3/c1-10-2-3-12(15-14-10)16-8-5-11(4-7-13)6-9-16/h2-3,11H,4-9H2,1H3

InChI-Schlüssel

CVQFYSMLUOBBJN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CCCl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a stirred and cooled (ice bath) solution of 7.1 parts of thionyl chloride in 65 parts of dichloromethane was added dropwise a solution of 6.6 parts of 1-(6-methyl-3-pyridazinyl) -4-piperidineethanol in 195 parts of dichloromethane. Upon complete addition, stirring was continued overnight at room temperature. The reaction mixture was washed with alkaline water. The separated organic layer was dried, filtered and evaporated, yielding 7.2 parts (100%) of 3-[4-(2-chloroethyl)-1-piperidinyl]-6-methylpyridazine as a residue (int. 84).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.